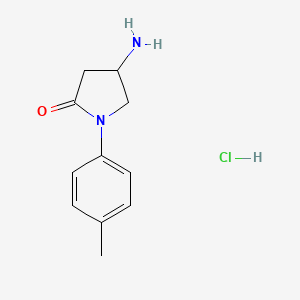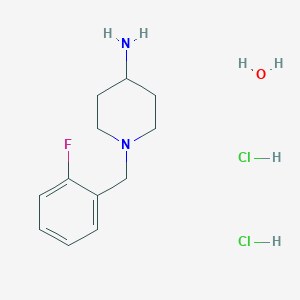![molecular formula C16H18N4O2S B3807795 4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B3807795.png)
4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide
説明
4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide is a chemical compound used in scientific research. It is commonly referred to as MI-2 or MI-2-2. MI-2 is a small molecule inhibitor that targets the MALT1 protein, which is involved in the immune response. MI-2 has been studied for its potential applications in cancer treatment and autoimmune diseases.
作用機序
MI-2 inhibits the activity of MALT1 by binding to a specific site on the protein. MALT1 is involved in the activation of immune cells and the proliferation and survival of cancer cells. Inhibition of MALT1 by MI-2 has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models of autoimmune diseases.
Biochemical and Physiological Effects:
MI-2 has been shown to have a specific inhibitory effect on MALT1, with little to no effect on other proteins. Inhibition of MALT1 by MI-2 has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models of autoimmune diseases.
実験室実験の利点と制限
MI-2 is a useful tool for studying the role of MALT1 in cancer and autoimmune diseases. Its specific inhibitory effect on MALT1 allows researchers to study the protein's function in these diseases. However, MI-2 has some limitations in lab experiments. It is a small molecule inhibitor, which means that it may not be effective in all types of cancer or autoimmune diseases. Additionally, MI-2 may have off-target effects on other proteins, which could complicate data interpretation.
将来の方向性
There are several future directions for research involving MI-2. One area of interest is the development of more potent and selective MALT1 inhibitors. Another area of interest is the use of MI-2 in combination with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, MI-2 could be studied for its potential use in other diseases involving inflammation and immune dysregulation.
科学的研究の応用
MI-2 has been studied extensively for its potential applications in cancer treatment and autoimmune diseases. Research has shown that MI-2 can inhibit the activity of MALT1, which is involved in the proliferation and survival of cancer cells. Inhibition of MALT1 has been shown to induce apoptosis in cancer cells, making it a potential therapeutic target for cancer treatment.
MI-2 has also been studied for its potential use in treating autoimmune diseases. MALT1 is involved in the activation of immune cells, and inhibition of MALT1 has been shown to reduce inflammation in animal models of autoimmune diseases.
特性
IUPAC Name |
4-methyl-3-(2-oxoimidazolidin-1-yl)-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-11-2-3-12(8-14(11)20-7-6-18-16(20)22)15(21)17-5-4-13-9-23-10-19-13/h2-3,8-10H,4-7H2,1H3,(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDSAPLQCYOCKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC2=CSC=N2)N3CCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[4-(1,3-dimethyl-1H-pyrazol-5-yl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3807716.png)
![ethyl 4-{1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B3807719.png)

![carbonic acid - {2-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}amine (1:1) hydrate](/img/structure/B3807730.png)


![[2-(4-fluorobenzyl)cyclopentyl]amine hydrochloride](/img/structure/B3807768.png)
![4-{[4-(1-amino-1-methylethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-cycloheptylpiperidine-1-carboxamide](/img/structure/B3807771.png)
![(1-{[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B3807773.png)
![2-{[4-(1-methyl-1H-pyrazol-4-yl)phenyl]thio}acetamide](/img/structure/B3807781.png)
![(1S*,6R*)-9-[(2-methyl-1H-imidazol-4-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3807791.png)

![2-methoxy-N-{4-[(8-methyl-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]phenyl}acetamide](/img/structure/B3807809.png)
